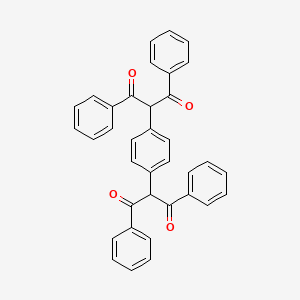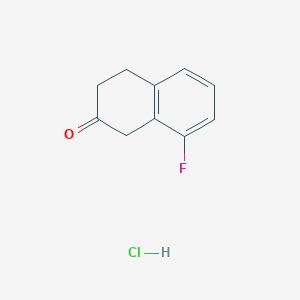
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride is an organic compound with the molecular formula C10H9FO It is a fluorinated derivative of dihydronaphthalenone, which is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride typically involves the fluorination of 3,4-dihydronaphthalen-2(1H)-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides (Cl-, Br-), alkylating agents (R-X), arylating agents (Ar-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, alkylated derivatives, arylated derivatives
科学研究应用
8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
作用机制
The mechanism of action of 8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 3,4-Dihydronaphthalen-2(1H)-one
- 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
- 8-Bromo-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
8-Fluoro-3,4-dihydronaphthalen-2(1H)-onehydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H10ClFO |
|---|---|
分子量 |
200.64 g/mol |
IUPAC 名称 |
8-fluoro-3,4-dihydro-1H-naphthalen-2-one;hydrochloride |
InChI |
InChI=1S/C10H9FO.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h1-3H,4-6H2;1H |
InChI 键 |
UTRRGAAZZTXWIP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1=O)C(=CC=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


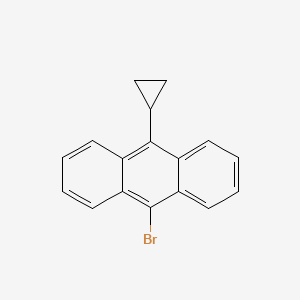
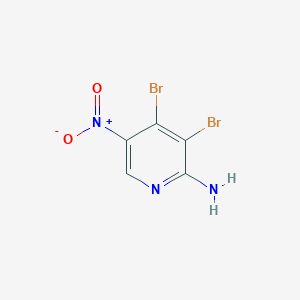
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)

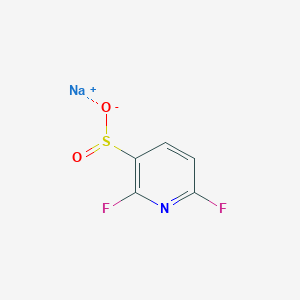

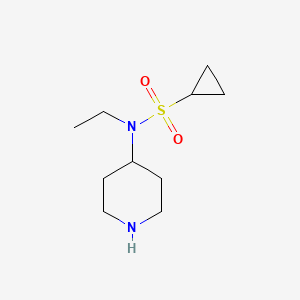


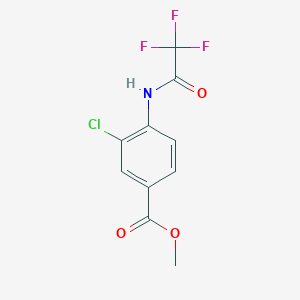
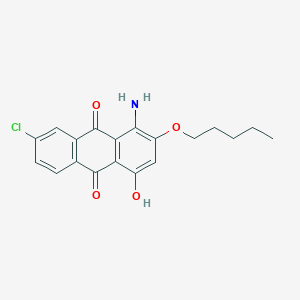
![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
